(2,3-Dichloro-4-pyridinyl)methanol
Overview
Description
“(2,3-Dichloro-4-pyridinyl)methanol” is a chemical compound with the linear formula C6H5Cl2NO . It has a molecular weight of 178.02 .
Synthesis Analysis
There are several methodologies for the synthesis of pyridines, which are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H5Cl2NO .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 178.02 .Scientific Research Applications
Electrocatalytic Reduction of Carbon Dioxide
Research by Yan, Gu, and Bocarsly (2014) investigates pyridinyl compounds as potential catalysts for the electrocatalytic reduction of carbon dioxide to methanol. Their study focuses on the quantum mechanical calculations and the behavior of pyridinium/pyridinyl redox couples in this process, shedding light on the potential role of pyridinyl derivatives, such as (2,3-Dichloro-4-pyridinyl)methanol, in CO2 reduction systems (Yan, Gu, & Bocarsly, 2014).
Catalysis and Chemical Reactions
The displacement of pyridine-2-methanol in dichloro(pyridine-2-methanolato)gold(III) is detailed in a study by Canovese et al. (1985). This research delves into the kinetics and mechanisms of ligand displacement and ring opening in gold(III) complexes. Such insights are valuable in understanding the reactivity and potential applications of pyridine-based compounds, including this compound (Canovese et al., 1985).
Homogeneous Electrocatalyst for Methanol Production
A study by Seshadri, Lin, and Bocarsly (1994) explores the use of the pyridinium ion as a novel homogeneous catalyst for converting CO2 to methanol. This research highlights the potential of pyridinyl compounds in the field of sustainable energy production, particularly in the efficient and low-overpotential reduction of carbon dioxide (Seshadri, Lin, & Bocarsly, 1994).
Synthesis of Agrochemicals and Medicinal Compounds
Ghelfi et al. (2003) report on the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, highlighting the utility of chlorinated pyridinyl compounds in synthesizing adducts useful for agrochemicals or medicinal compounds. This indicates the versatility of compounds like this compound in organic synthesis and pharmaceutical research (Ghelfi et al., 2003).
Chelation and Coordination Chemistry
Research by Gerber et al. (1997) focuses on the chelation properties of pyridine-2,6-bis(methanol) in coordination compounds, providing insights into the coordination behavior of pyridine derivatives, which can be crucial in designing metal complexes for various applications, including catalysis and material science (Gerber et al., 1997).
Impact on Lipid Dynamics
Nguyen et al. (2019) study the effects of methanol on lipid dynamics, particularly in the context of biological membranes. This research could indirectly provide insights into the behavior of pyridinyl methanol derivatives in biological systems (Nguyen et al., 2019).
Properties
IUPAC Name |
(2,3-dichloropyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXNHZDMSWZUTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594270 | |
Record name | (2,3-Dichloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329794-25-4 | |
Record name | (2,3-Dichloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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